molecular formula C18H16N6O2 B10997910 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10997910
M. Wt: 348.4 g/mol
InChI Key: FWVYSPDIBOFFSG-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring fused with a pyridine ring, making it a member of the triazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridine core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system. For example, the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions can yield the triazolopyridine core.

    Introduction of the dihydrophthalazine moiety: The triazolopyridine intermediate is then reacted with phthalic anhydride or its derivatives to introduce the dihydrophthalazine moiety. This step often requires heating and the use of a suitable solvent.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups, such as carbonyl groups, into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the triazolopyridine or dihydrophthalazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or microwave-assisted reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]phthalazine-1-carboxamide

InChI

InChI=1S/C18H16N6O2/c1-23-18(26)13-7-3-2-6-12(13)16(22-23)17(25)19-10-9-15-21-20-14-8-4-5-11-24(14)15/h2-8,11H,9-10H2,1H3,(H,19,25)

InChI Key

FWVYSPDIBOFFSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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